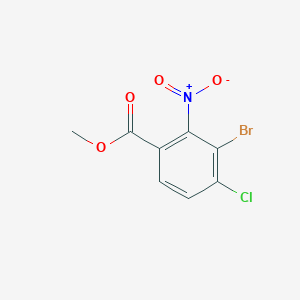
Methyl 3-bromo-4-chloro-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-4-chloro-2-nitrobenzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring, along with a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-4-chloro-2-nitrobenzoate typically involves a multi-step process starting from a benzene derivative. The general steps include:
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of bromine and chlorine atoms using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or iron(III) chloride (FeCl3).
Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-4-chloro-2-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Ester Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (NaOH).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of methyl 3-amino-4-chloro-2-nitrobenzoate.
Hydrolysis: Formation of 3-bromo-4-chloro-2-nitrobenzoic acid.
Applications De Recherche Scientifique
Methyl 3-bromo-4-chloro-2-nitrobenzoate finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-4-chloro-2-nitrobenzoate depends on the specific reactions it undergoes. For example:
Substitution Reactions: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic substitution, facilitating the replacement of halogen atoms.
Reduction Reactions: The nitro group undergoes a stepwise reduction to an amino group, involving the formation of nitroso and hydroxylamine intermediates.
Ester Hydrolysis: The ester bond is cleaved by nucleophilic attack of hydroxide ions, leading to the formation of a carboxylate anion and methanol.
Comparaison Avec Des Composés Similaires
Methyl 3-bromo-4-chloro-2-nitrobenzoate can be compared with other similar compounds such as:
Methyl 4-chloro-2-nitrobenzoate: Lacks the bromine atom, resulting in different reactivity and applications.
Methyl 3-bromo-2-nitrobenzoate:
Methyl 2-bromo-4-nitrobenzoate: Different positioning of substituents on the benzene ring, leading to variations in reactivity and properties.
Propriétés
Formule moléculaire |
C8H5BrClNO4 |
|---|---|
Poids moléculaire |
294.48 g/mol |
Nom IUPAC |
methyl 3-bromo-4-chloro-2-nitrobenzoate |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-3-5(10)6(9)7(4)11(13)14/h2-3H,1H3 |
Clé InChI |
DSGIYTVMWDWMMC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C=C1)Cl)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


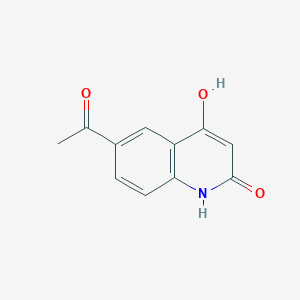
![1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride](/img/structure/B12958566.png)
![5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12958568.png)
![2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12958569.png)
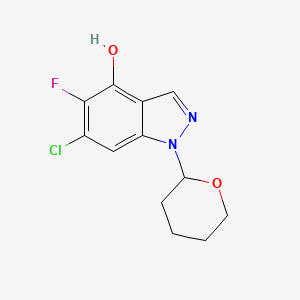
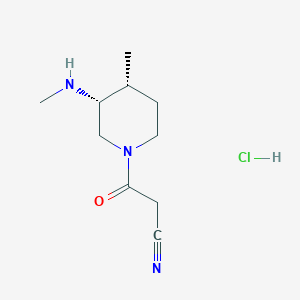
![2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12958587.png)

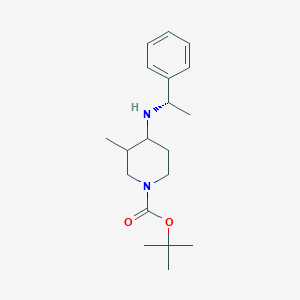


![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol](/img/structure/B12958641.png)
![[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride](/img/structure/B12958647.png)
![6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12958651.png)
